molecular formula C14H13BrO B1518855 2-Bromophenyl-(2-methylbenzyl)ether CAS No. 1036479-52-3

2-Bromophenyl-(2-methylbenzyl)ether

Cat. No.: B1518855
CAS No.: 1036479-52-3
M. Wt: 277.16 g/mol
InChI Key: MNAKLCXGEKAQMN-UHFFFAOYSA-N
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Description

2-Bromophenyl-(2-methylbenzyl)ether is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a benzyl ether group with a 2-methylbenzyl substituent. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of Phenol: The compound can be synthesized by reacting 2-methylbenzyl alcohol with 2-bromophenol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (MeCN). The reaction typically proceeds at room temperature and requires stirring overnight.

  • Williamson Ether Synthesis: Another method involves the reaction of 2-bromophenol with 2-methylbenzyl chloride in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to enhance efficiency and control reaction conditions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones or phenolic derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-methylbenzylphenol.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) or Grignard reagents can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones, phenolic derivatives.

  • Reduction: 2-Methylbenzylphenol.

  • Substitution: Alkyl or aryl substituted phenyl ethers.

Scientific Research Applications

2-Bromophenyl-(2-methylbenzyl)ether is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: The compound is employed in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromophenyl-(2-methylbenzyl)ether exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

2-Bromophenyl-(2-methylbenzyl)ether is similar to other bromophenyl ethers, such as 2-Bromophenylphenylmethanone and 2-Bromobenzophenone. its unique structural features, such as the 2-methylbenzyl group, distinguish it from these compounds. The presence of the methyl group can influence the compound's reactivity and biological activity, making it a valuable tool in research and industry.

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Properties

IUPAC Name

1-bromo-2-[(2-methylphenyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-6-2-3-7-12(11)10-16-14-9-5-4-8-13(14)15/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAKLCXGEKAQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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